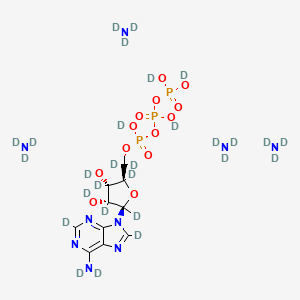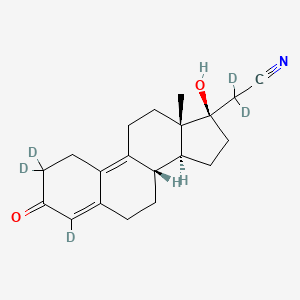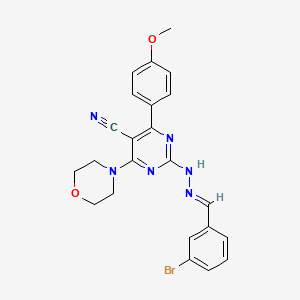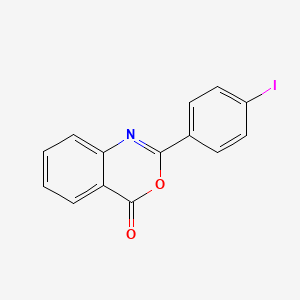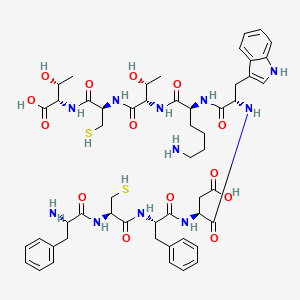
Cyclic SSTR agonist octreotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclic somatostatin receptor agonist octreotide is a synthetic cyclic octapeptide that mimics the natural hormone somatostatin. It is primarily used to inhibit the release of several hormones, including growth hormone, glucagon, and insulin. Octreotide is widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders .
準備方法
Synthetic Routes and Reaction Conditions
Octreotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Cyclization: The linear peptide is cyclized to form the cyclic structure of octreotide.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of octreotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
Octreotide undergoes various chemical reactions, including:
Oxidation: Oxidation of methionine residues can occur, leading to the formation of sulfoxides.
Reduction: Reduction of disulfide bonds can lead to the formation of linear peptides.
Substitution: Substitution reactions can modify specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Linear peptides.
Substitution: Modified peptides with altered properties.
科学的研究の応用
Octreotide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting hormone release and cell proliferation.
Medicine: Widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders.
Industry: Employed in the development of diagnostic imaging agents and therapeutic radiopharmaceuticals.
作用機序
Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2. This binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP levels within the cell. The reduction in cyclic AMP levels inhibits the release of hormones such as growth hormone, glucagon, and insulin. Additionally, octreotide can inhibit cell proliferation and induce apoptosis in certain tumor cells .
類似化合物との比較
Similar Compounds
Lanreotide: Another cyclic somatostatin analog used to treat acromegaly and neuroendocrine tumors.
Pasireotide: A cyclic somatostatin analog with a broader receptor binding profile, used to treat Cushing’s disease and acromegaly.
Uniqueness of Octreotide
Octreotide is unique due to its high affinity for somatostatin receptor 2, making it particularly effective in treating conditions related to excessive hormone secretion. Its relatively long half-life compared to natural somatostatin allows for less frequent dosing, improving patient compliance .
特性
分子式 |
C53H71N11O14S2 |
|---|---|
分子量 |
1150.3 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H71N11O14S2/c1-28(65)43(52(76)62-41(27-80)51(75)64-44(29(2)66)53(77)78)63-46(70)36(19-11-12-20-54)57-48(72)38(23-32-25-56-35-18-10-9-17-33(32)35)59-49(73)39(24-42(67)68)60-47(71)37(22-31-15-7-4-8-16-31)58-50(74)40(26-79)61-45(69)34(55)21-30-13-5-3-6-14-30/h3-10,13-18,25,28-29,34,36-41,43-44,56,65-66,79-80H,11-12,19-24,26-27,54-55H2,1-2H3,(H,57,72)(H,58,74)(H,59,73)(H,60,71)(H,61,69)(H,62,76)(H,63,70)(H,64,75)(H,67,68)(H,77,78)/t28-,29-,34+,36+,37+,38+,39+,40+,41+,43+,44+/m1/s1 |
InChIキー |
VGNVAOXTZLECIE-ZNSMSPRRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
正規SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




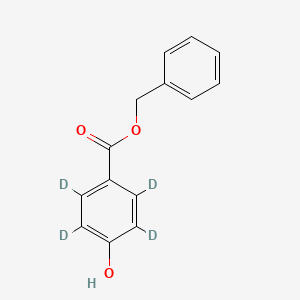
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
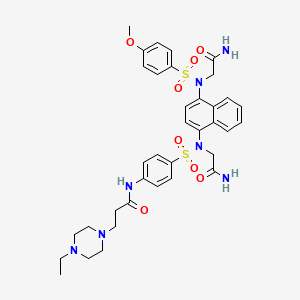
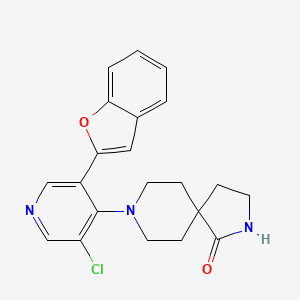
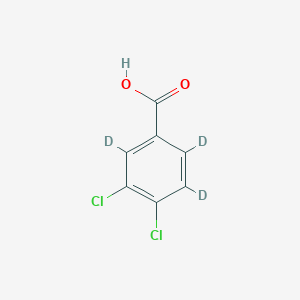

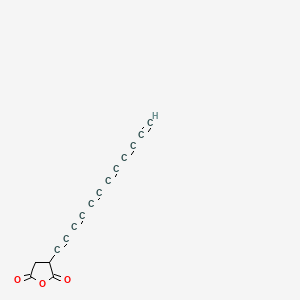
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
